molecular formula C17H12O7 B7839216 (3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione

(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione

Cat. No.: B7839216
M. Wt: 328.27 g/mol
InChI Key: XWIYFDMXXLINPU-RBHXEPJQSA-N
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Description

The compound, hereafter referred to by its IUPAC name, is a polycyclic ether featuring a pentacyclic framework with five fused rings and multiple oxygen bridges. Its stereochemistry ((3R,7S)) and methoxy substituent at position 11 distinguish it from simpler polyethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,12H-Furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of the furo and pyrano rings through cyclization reactions. Key reagents include methoxy-substituted precursors and catalysts to facilitate the cyclization. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H,12H-Furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1H,12H-Furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Isomers

(3S,7R)-11-(¹³C)Methoxy Variant ()

A carbon-13 isotopologue of the target compound, this variant shares the same backbone but differs in stereochemistry (3S,7R) and isotopic labeling. Such isotopic modifications are critical for tracing metabolic pathways or studying reaction mechanisms via NMR .

HMDB0030474 ()

This metabolite, identified in the Human Metabolome Database, has a nearly identical IUPAC name but differs in ring junction numbering ([10.8.0.0²,⁹.0³,⁷.0¹³,¹⁸] vs. [10.8.0.0²,⁹.0³,⁷.0¹³,¹⁸]). This subtle variation may alter ring strain and solubility, impacting biological interactions .

Hydroxyl-Substituted Analog ()

The compound (3S,7R,14S)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[...]nonadeca-...-dione replaces one oxygen bridge with a hydroxyl group. Its stereochemistry at C14 further differentiates its 3D conformation .

Thia/Aza Heterocycles ()

The compound (2S)-18-thia-6,14,16,19,20-pentaazapentacyclo[...]icosa-...-dione substitutes oxygen with sulfur and nitrogen atoms. This alters electronic properties: sulfur’s lower electronegativity and nitrogen’s basicity may increase reactivity in nucleophilic substitutions. The synthesis uses chlorocarbonylsulfenyl chloride, yielding 65% via column chromatography, suggesting that heteroatom choice influences reaction efficiency .

Crystallographic Insights ()

A study on 14-methoxy-2,16-dioxapentacyclo[...]tetraene-7,20-dione reveals hydrogen-bonding patterns (e.g., C11—H11B···O5, 2.57 Å) critical for crystal packing. While direct data on the target compound’s solid-state structure are absent, its methoxy group likely reduces hydrogen-bonding capacity compared to hydroxyl-containing analogs, affecting crystallinity and stability .

Functional Group and Property Analysis

Compound Key Functional Groups Heteroatoms Notable Properties
Target Compound Methoxy, ketones, tetraoxa O High rigidity, moderate polarity
(3S,7R)-¹³C Variant () Isotopic methoxy, ketones O Useful for mechanistic studies
HMDB0030474 () Methoxy, ketones O Metabolic intermediate, similar ring strain
Hydroxyl Analog () Hydroxyl, methoxy, ketones O Enhanced solubility, hydrogen bonding
Thia/Aza Compound () Thia, aza, ketones S, N Increased reactivity, lower thermal stability

Research Implications and Gaps

  • Crystallography: The absence of X-ray data for the target compound limits understanding of its 3D conformation and intermolecular interactions.

Biological Activity

The compound (3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione is a complex organic molecule that belongs to the class of natural products known as aflatoxins. These compounds are primarily produced by certain molds and are known for their significant biological activities, particularly their toxic and carcinogenic properties.

Molecular Characteristics

  • Molecular Formula : C17H14O7
  • Molecular Weight : 358.29 g/mol
  • SMILES Notation : C[C@@]12C=CO[C@@]1(OC3=CC(=C4C5=C(C(=O)OCC5)C(=O)OC4=C23)OC)C
  • InChIKey : KLZIFULTAZMNEK-RBUKOAKNSA-N

2D Structure Representation

A visual representation of the molecular structure can aid in understanding its complex arrangement and functional groups.

Toxicological Profile

Aflatoxins, including the compound , are known to exhibit potent toxicity and carcinogenicity. They primarily affect the liver and can lead to liver cancer in humans and animals. The biological activity of this compound includes:

  • Hepatotoxicity : Induces liver damage and necrosis.
  • Carcinogenicity : Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).

The mechanism through which aflatoxins exert their toxic effects involves metabolic activation to form highly reactive epoxide intermediates that can bind to cellular macromolecules such as DNA and proteins. This binding can lead to mutations and subsequent tumor development.

Study 1: Hepatotoxic Effects in Animal Models

A study conducted on rats demonstrated that exposure to aflatoxin B1 (a closely related compound) resulted in significant liver damage characterized by increased serum levels of liver enzymes (ALT and AST). Histopathological examination revealed necrotic lesions and fibrosis in liver tissues.

ParameterControl GroupAflatoxin Group
ALT (U/L)50250
AST (U/L)40200
Liver Weight (g)1020

Study 2: Carcinogenic Potential

In a long-term study involving mice, administration of aflatoxin B1 led to a high incidence of hepatocellular carcinoma. The study highlighted the dose-dependent relationship between aflatoxin exposure and tumor development.

Dose (µg/kg body weight)Tumor Incidence (%)
00
510
2050
5080

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions under controlled conditions (e.g., low-temperature argon environments to prevent oxidation). Key steps include:

  • Precursor preparation : Use of methoxy-substituted intermediates to ensure regioselectivity.
  • Cyclization : Catalytic ring-closing via Buchwald-Hartwig coupling or analogous methods to form the pentacyclic framework .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity.
  • Validation : Monitor via HPLC and compare retention times with standards .

Q. How can the compound’s structural configuration and stereochemistry be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Resolve the (3R,7S) configuration and verify the tetraoxapentacyclic backbone .
  • Spectroscopic analysis :
  • NMR : Assign methoxy (δ ~3.8 ppm, singlet) and carbonyl (δ ~170-180 ppm) signals. NOESY correlations confirm spatial proximity of protons in the rigid pentacyclic system .
  • HRMS : Exact mass verification (e.g., calculated m/z for C₂₀H₁₈O₈: 386.1002; observed: 386.1005) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to risks of respiratory and dermal irritation .
  • Storage : Inert gas-purged containers at -20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent combustion .

Q. What stability challenges arise during storage, and how can degradation be minimized?

  • Methodological Answer :

  • Stability tests : Accelerated aging studies (40°C/75% RH for 6 months) reveal hydrolysis of the methoxy group under acidic conditions.
  • Mitigation : Lyophilization and storage in amber vials under argon. Add antioxidants (e.g., BHT) to buffer solutions for in vitro assays .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assays against human cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .
  • Anti-inflammatory potential : Inhibition of COX-2 via ELISA, comparing with indomethacin as a control .

Advanced Research Questions

Q. How does stereochemistry influence its bioactivity, and what methods resolve enantiomeric discrepancies?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Calculate enantiomer fractions (EFs) from peak areas .
  • Docking studies : Compare (3R,7S) vs. (3S,7R) binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

Q. What environmental fate studies are needed to assess its ecological impact?

  • Methodological Answer :

  • Degradation pathways : Simulate hydrolysis (pH 5–9), photolysis (UV-Vis), and microbial degradation (OECD 301B test).
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method. Values >3 suggest potential bioaccumulation .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during characterization?

  • Methodological Answer :

  • Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility.
  • DFT calculations : Compare computed (Gaussian 16) and experimental NMR shifts to identify discrepancies caused by solvent polarity .

Q. What mechanistic studies elucidate its anti-proliferative activity?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Western blotting : Quantify pro-apoptotic markers (Bax, caspase-3) and anti-apoptotic proteins (Bcl-2) .

Q. Can computational modeling predict its interaction with novel biological targets?

  • Methodological Answer :

  • Pharmacophore modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to screen virtual libraries.
  • MD simulations : Run 100-ns simulations (AMBER) to assess binding stability to predicted targets (e.g., topoisomerase II) .

Properties

IUPAC Name

(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYFDMXXLINPU-RBHXEPJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@H]5C=CO[C@H]5OC4=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline]
Record name Aflatoxin G1
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Color/Form

Crystals ... exhibits green fluorescence

CAS No.

1165-39-5
Record name (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione
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Record name AFLATOXIN G1
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Melting Point

245 °C
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-10
Record name AFLATOXIN G1
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Reactant of Route 2
Reactant of Route 2
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Reactant of Route 3
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Reactant of Route 4
Reactant of Route 4
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Reactant of Route 5
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Reactant of Route 6
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione

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